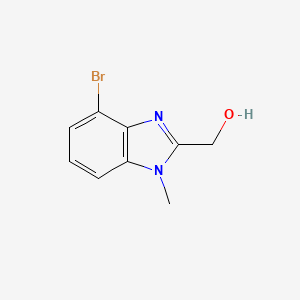![molecular formula C7H4BrN3O2 B1519378 Acide 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylique CAS No. 916325-85-4](/img/structure/B1519378.png)
Acide 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylique
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a research compound. It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is represented by the formula C6H4BrN3 . Its molecular weight is 198.02 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are complex and involve multiple steps. The compound undergoes iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . Its boiling point is 492.2°C at 760 mmHg .Applications De Recherche Scientifique
Analyse complète des applications de l'acide 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylique
Synthèse de composés hétérocycliques : L'this compound sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques. Ces composés sont structurellement divers et présentent un potentiel significatif dans le développement de médicaments en raison de leur nature bicyclique complexe, semblable à celle des bases puriques .
Recherche biomédicale : Dans la recherche biomédicale, ce composé a été utilisé pour créer des molécules ayant des effets thérapeutiques potentiels. Sa similitude structurale avec l'adénine et la guanine en fait un échafaudage précieux pour la conception de composés capables d'interagir avec des cibles biologiques telles que les enzymes et les récepteurs .
Inhibiteurs de TRK pour la thérapie du cancer : L'une des applications remarquables est la conception et la synthèse de dérivés qui agissent comme inhibiteurs de TRK. Ces inhibiteurs sont cruciaux dans la thérapie du cancer car ils ciblent les kinases de récepteurs de tropomyosine associées à la prolifération et à la différenciation cellulaire .
Propriétés pharmacologiques : Les dérivés de l'this compound présentent un large éventail de propriétés pharmacologiques. Ils ont été étudiés pour leurs rôles dans les médicaments anxiolytiques et les traitements de l'hypertension pulmonaire .
Études d'amarrage moléculaire : Les chercheurs ont utilisé ce composé dans des études d'amarrage moléculaire pour prédire comment ses dérivés se lient à diverses cibles biologiques. Ceci est essentiel pour comprendre l'efficacité et la sélectivité potentielles de nouveaux médicaments .
Développement de médicaments anticancéreux : Les dérivés du composé ont été explorés pour leurs propriétés anticancéreuses. Ils font partie d'une recherche plus large de nouveaux agents chimiothérapeutiques qui peuvent offrir une meilleure efficacité et des effets secondaires réduits .
Recherche sur les médicaments antidiabétiques : Des recherches sont en cours sur l'utilisation de dérivés de l'this compound comme médicaments antidiabétiques. Ces études visent à développer des médicaments capables de gérer efficacement la glycémie .
Développement de médicaments cardiovasculaires : Le composé est également étudié pour son potentiel dans le développement de médicaments cardiovasculaires. Ses dérivés pourraient conduire à de nouveaux traitements des maladies cardiaques, répondant à un problème de santé mondial important .
Safety and Hazards
Orientations Futures
The future directions for the research on 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their inhibitory activities against TRKA and other receptor tyrosine kinases . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of these kinases .
Mécanisme D'action
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . The compound’s interaction with TRKs prevents this phosphorylation, thereby inhibiting the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized derivatives of the compound, referred to as compound c03, has been reported to possess good plasma stability .
Result of Action
The inhibition of TRKs by 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can lead to the prevention of cell proliferation and differentiation . This can be particularly beneficial in the context of diseases such as cancer, where uncontrolled cell proliferation is a key characteristic .
Propriétés
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAWNXOASHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670268 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916325-85-4 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the modified synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in the context of the research?
A1: The research article describes the synthesis of organometallic complexes with potential anticancer activity. These complexes incorporate 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives as ligands, which are known cyclin-dependent kinase (Cdk) inhibitors. The researchers modified the multistep synthesis of these ligands to improve efficiency and cost-effectiveness. Specifically, they synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3), a key intermediate, via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) and utilized the inexpensive coupling reagent N,N′-carbonyldiimidazole (CDI) for activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) []. This modified synthesis facilitated the production of the desired ligands and ultimately the organometallic complexes for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)




![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)





